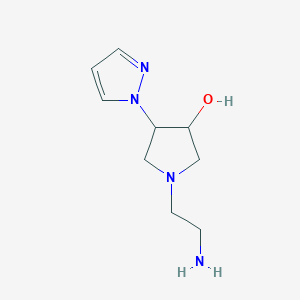

1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

CAS No.: 2098075-82-0

Cat. No.: VC3206375

Molecular Formula: C9H16N4O

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098075-82-0 |

|---|---|

| Molecular Formula | C9H16N4O |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | 1-(2-aminoethyl)-4-pyrazol-1-ylpyrrolidin-3-ol |

| Standard InChI | InChI=1S/C9H16N4O/c10-2-5-12-6-8(9(14)7-12)13-4-1-3-11-13/h1,3-4,8-9,14H,2,5-7,10H2 |

| Standard InChI Key | RRDGKYFIUVAZJN-UHFFFAOYSA-N |

| SMILES | C1C(C(CN1CCN)O)N2C=CC=N2 |

| Canonical SMILES | C1C(C(CN1CCN)O)N2C=CC=N2 |

Introduction

Chemical Structure and Properties

Molecular Structure

1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol contains several key structural features that define its chemical behavior and potential applications. The core structure consists of a pyrrolidine ring with three important substituents: a hydroxyl group at the 3-position, a pyrazole ring at the 4-position, and an aminoethyl chain at the 1-position. This arrangement creates a molecule with multiple functional groups capable of participating in hydrogen bonding and other non-covalent interactions.

The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, similar to structures observed in various bioactive compounds . The positioning of this pyrazole at the 4-position of the pyrrolidine creates a specific spatial arrangement that likely influences the compound's receptor binding properties. Analysis of similar pyrazole-containing structures shows that this heterocycle often serves as a key pharmacophore in bioactive molecules, particularly those targeting kinases and other enzymes .

The hydroxyl group at the 3-position of the pyrrolidine introduces chirality to the molecule, potentially resulting in stereoisomers with distinct biological activities. This structural feature is comparable to the 3-hydroxy-4-substituted pyrrolidine structure found in compounds like 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one , which demonstrates the biological relevance of this motif.

Physical Properties

Based on analysis of related compounds, 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol is expected to be a crystalline solid at room temperature. The compound's molecular weight would be calculated based on its chemical formula, which consists of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of both hydrophilic (hydroxyl and amino) and hydrophobic (heterocyclic rings) regions suggests a moderate solubility profile in polar solvents.

Table 1: Predicted Physical Properties of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Chemical Properties

The chemical reactivity of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol is largely determined by its functional groups. The primary amine of the aminoethyl chain is expected to be nucleophilic and capable of undergoing various reactions including acylation, alkylation, and reductive amination. This reactivity is comparable to the amino groups found in compounds like 3-amino-n-[5-[(3r)-3-(aminomethyl)pyrrolidin-1-yl]-1-methylpyrazol-4-yl]-6-(2-fluorophenyl)pyridine-2-carboxamide .

The hydroxyl group at the 3-position of the pyrrolidine ring can participate in esterification, oxidation, and dehydration reactions. Its reactivity would likely be similar to that observed in 5-amino-2-(2,6-difluorophenyl)-n-[5-[(3r)-3-hydroxypyrrolidin-1-yl]-1-methylpyrazol-4-yl]-1,3-thiazole-4-carboxamide .

The pyrazole moiety, being aromatic, exhibits stability under many reaction conditions but may participate in electrophilic aromatic substitution reactions. The nitrogen atoms in the pyrazole ring could also serve as coordination sites for metal complexation, a property that might be relevant for potential applications in catalysis or as ligands.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol would likely involve multiple steps targeting the formation of the core heterocyclic system and subsequent functionalization. Based on the synthetic approaches used for similar compounds, several potential routes can be proposed.

One potential synthetic pathway could involve the functionalization of a preformed pyrrolidine scaffold. This approach is supported by the synthesis methodologies described for related compounds like R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole . The key steps might include:

-

Starting with a suitably protected 3-hydroxypyrrolidine derivative

-

Functionalization at the 4-position with a pyrazole moiety

-

Introduction of the aminoethyl chain at the 1-position

-

Selective deprotection to reveal the final compound

An alternative approach could utilize a "ring switching" transformation methodology similar to that described by Pubmed for the synthesis of 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols . This method involves the transformation of N-protected alpha-enamino lactams with monosubstituted hydrazines, followed by acidolytic removal of protecting groups.

Key Intermediates

Several key intermediates would be involved in the synthesis of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol:

Table 2: Potential Key Intermediates in the Synthesis

The protection of functional groups would be crucial throughout the synthesis to prevent unwanted side reactions. Common protecting groups for the amino function might include Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl), as utilized in the synthesis of related compounds . Similarly, the hydroxyl group might require protection as a silyl ether or as an ester during certain synthetic steps.

Structural Analogs and Related Compounds

Pyrazole-Containing Analogs

Several pyrazole-containing compounds bear structural similarities to 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol and provide insights into its potential properties and applications. R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (PubChem CID 27281522) represents a closely related analog, featuring a similar pyrrolidine-pyrazole structural motif . This compound contains a pyrazole ring attached to the pyrrolidine at the 3-position rather than the 4-position, and features a protective Boc group rather than an aminoethyl chain.

Another class of relevant pyrazole derivatives includes the pyrazol-4-yl-heterocyclyl-carboxamide compounds described in patent literature . These compounds, including 3-amino-n-[5-[(3r)-3-(aminomethyl)pyrrolidin-1-yl]-1-methylpyrazol-4-yl]-6-(2-fluorophenyl)pyridine-2-carboxamide, incorporate both pyrazole and pyrrolidine components in complex heterocyclic systems designed for pharmaceutical applications.

The compound 1-(1H-Pyrazol-4-yl)pentan-1-ol represents a simpler pyrazole derivative, featuring a pyrazole ring with a hydroxylated alkyl chain. While structurally less complex than the target compound, it provides insight into the basic reactivity patterns of pyrazole-containing alcohols.

Pyrrolidine-Containing Analogs

The 3-hydroxypyrrolidine motif found in 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol appears in several bioactive compounds. 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one (PubChem CID 121203989) represents a particularly close structural analog, featuring a 3-hydroxy-4-(heterocycle)-substituted pyrrolidine core . This compound replaces the pyrazole with an imidazole at the 4-position and features an aminopropanone substituent rather than an aminoethyl chain.

The patent literature describes various pyrrolidine derivatives like 5-amino-2-(2,6-difluorophenyl)-n-[5-[(3r)-3-hydroxypyrrolidin-1-yl]-1-methylpyrazol-4-yl]-1,3-thiazole-4-carboxamide, which contains the 3-hydroxypyrrolidine motif as a substituent on a pyrazole ring, representing an inverse structural relationship compared to the target compound .

Comparative Analysis

A comparative analysis of these structural analogs reveals important trends that may inform the understanding of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol:

Table 3: Comparative Analysis of Structural Features

| Compound | Shared Features | Differentiating Features | Potential Implications |

|---|---|---|---|

| Target compound: 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol | - | - | - |

| R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole | Pyrrolidine-pyrazole connection | Position of pyrazole attachment, protecting group vs. aminoethyl | Different spatial arrangement, different biological binding profiles |

| 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one | 3-hydroxy-4-(heterocycle)-pyrrolidine | Imidazole vs. pyrazole, propanone vs. aminoethyl | Different hydrogen bonding pattern, different polarity profile |

| 3-amino-n-[5-[(3r)-3-(aminomethyl)pyrrolidin-1-yl]-1-methylpyrazol-4-yl] derivatives | Aminopyrrolidine-pyrazole connection | Complex substitution patterns | Different application focus (pharmaceutical patents) |

The presence of both pyrazole and pyrrolidine components in these diverse structures underscores the pharmaceutical significance of this molecular framework. The specific arrangement in 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol would likely confer unique biological properties distinct from, but potentially related to, those observed in the structural analogs.

Biological Activity and Applications

Structure-Activity Relationships

Structure-activity relationship analysis of related compounds provides insights into how specific structural features might influence the biological activity of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol.

Analytical Methods

Spectroscopic Characterization

The structural characterization of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol would typically involve multiple spectroscopic techniques. Based on the characterization of similar compounds, the following methods would be particularly valuable:

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information. The proton (¹H) NMR spectrum would show characteristic signals for the pyrazole ring protons (typically between 7-8 ppm), the pyrrolidine ring protons (typically between a1.5-4 ppm), the hydroxyl proton (variable position depending on conditions), and the aminoethyl chain protons. Carbon (¹³C) NMR would reveal the carbon framework, with characteristic signals for the pyrazole carbons (typically 100-150 ppm) and the pyrrolidine carbons (typically 20-70 ppm).

Infrared (IR) spectroscopy would identify key functional groups, with characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), O-H stretching (around 3200-3600 cm⁻¹), and C=N stretching (around 1600-1700 cm⁻¹).

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structural components. High-resolution mass spectrometry would enable the determination of the exact molecular formula through accurate mass measurement.

Chromatographic Analysis

Chromatographic methods would be essential for assessing the purity of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol and for its identification in complex mixtures. High-Performance Liquid Chromatography (HPLC) would be particularly valuable, potentially using reverse-phase conditions with a C18 column and a mobile phase gradient of water and acetonitrile, possibly with acid modifiers to manage the basic amine functionality.

The potential for stereoisomerism at the 3-position of the pyrrolidine ring would necessitate chiral chromatographic methods for the separation and analysis of enantiomers. Chiral HPLC columns or chiral gas chromatography might be employed for this purpose, similar to the approaches used for stereoisomer analysis in related compounds .

Thin-Layer Chromatography (TLC) could serve as a rapid method for reaction monitoring during synthesis, likely using silica gel plates and appropriate solvent systems containing polar components to manage the compound's mixed hydrophilic/hydrophobic character.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume